

# An In-depth Technical Guide on the Structure Elucidation of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Derrisisoflavone K	
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This guide provides a detailed overview of the structure elucidation of **Derrisisoflavone K**, a novel prenylated isoflavonoid. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the spectroscopic data and experimental methodologies that were pivotal in determining its molecular structure.

## Introduction

**Derrisisoflavone K** is a natural product isolated from the ethanol extract of Derris robusta. It belongs to the isoflavonoid class of compounds, which are known for their diverse biological activities. Notably, **Derrisisoflavone K** is distinguished as one of the first examples of a hydroxyethylated isoflavonoid.[1][2] Its structural characterization was accomplished through extensive spectroscopic analysis.

# Physicochemical and Spectroscopic Data

**Derrisisoflavone K** was isolated as a white amorphous powder.[1][2] High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as  $C_{22}H_{22}O_6$ .[1][2]

Table 1: Mass Spectrometry and UV Data for Derrisisoflavone K



Data Type	Value	Reference
Molecular Formula	C22H22O6	[1][2]
HRESIMS (pos.)	m/z 405.1307 [M + Na] <sup>+</sup> (calcd. for C <sub>22</sub> H <sub>22</sub> O <sub>6</sub> Na, 405.1309)	[1]
UV (MeOH) $\lambda_{max}$ (log $\epsilon$ )	214 (4.59), 268 (4.57), 336 (sh) (3.67) nm	[1]

Table 2: ¹H NMR Spectroscopic Data for **Derrisisoflavone K** (in CD₃OD)

Position	δн (ppm)	Multiplicity	J (Hz)
2	8.16	S	
8	6.57	S	
2'	7.25	d	2.3
5'	6.91	d	8.5
6'	7.15	dd	8.5, 2.3
1"	3.30	overlapped	
2"	3.82	t	7.0
1""	3.30	overlapped	
2""	5.23	t	6.8
4""	1.76	S	_
5""	1.68	S	_
5-OH	12.87	S	-

Table 3: ¹3C NMR Spectroscopic Data for **Derrisisoflavone K** (in CD₃OD)

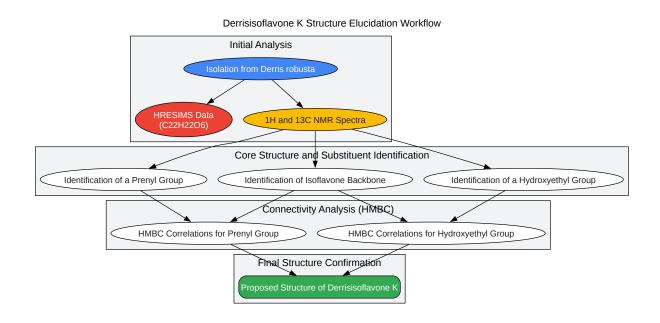


Position	δc (ppm)	Туре
2	155.1	СН
3	123.7	С
4	177.5	С
5	160.5	С
6	113.1	С
7	163.7	С
8	95.1	СН
9	158.6	С
10	107.1	С
1'	123.9	С
2'	116.1	СН
3'	131.2	С
4'	158.2	С
5'	116.2	СН
6'	124.5	СН
1"	35.1	CH <sub>2</sub>
2"	61.9	CH <sub>2</sub>
1'''	29.3	CH2
2"'	123.1	СН
3'''	132.8	С
4'''	17.9	СНз
5'''	25.9	СНз



## **Structure Elucidation Workflow**

The structural elucidation of **Derrisisoflavone K** was primarily achieved through the interpretation of its NMR spectra, including <sup>1</sup>H, <sup>13</sup>C, and 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation). The following diagram illustrates the logical workflow of this process.



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Caption: Logical workflow for the structure elucidation of **Derrisisoflavone K**.



Key HMBC correlations were instrumental in placing the substituents on the isoflavone core. The connection of the hydroxyethyl group was confirmed by correlations from the protons at  $\delta$ H 3.30 (H-1") to the carbons at  $\delta$ C 160.5 (C-5), 113.1 (C-6), and 163.7 (C-7).[1] The placement of the prenyl group was established by the correlation from the proton at  $\delta$ H 7.25 (H-2') to the carbon at  $\delta$ C 35.1 (C-1").[1]

# **Experimental Protocols**

The following are the general experimental methodologies employed in the isolation and characterization of **Derrisisoflayone K**.

- 4.1. Extraction and Isolation The twigs and leaves of Derris robusta were extracted with 95% ethanol. The resulting crude extract was then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Derrisisoflavone K**.
- 4.2. Spectroscopic Analysis
- UV Spectra: Recorded on a Shimadzu UV-2401PC spectrophotometer.
- NMR Spectra: <sup>1</sup>H and <sup>13</sup>C NMR, as well as 2D NMR spectra, were recorded on Bruker AV-400 and DRX-500 spectrometers with tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: Electrospray ionization (ESI) mass spectra were obtained on a Bruker HCT/Esquire mass spectrometer. High-resolution ESI mass spectra were measured on an Agilent 6210 TOF mass spectrometer.

## **Confirmation of Structure**

The structure of **Derrisisoflavone K** was established as depicted in Figure 1 based on the comprehensive analysis of the aforementioned spectroscopic data.[1] At present, a total synthesis for the absolute confirmation of its structure has not been reported in the literature.

Figure 1. Chemical Structure of **Derrisisoflavone K** 



### Chemical Structure of Derrisisoflavone K

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Caption: The chemical structure of **Derrisisoflavone K**.

# Conclusion

The structure of **Derrisisoflavone K** was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopic techniques. The presented data and workflow provide a clear and detailed account of the process, which can be a valuable reference for researchers working on the isolation and characterization of novel natural products. Further research, potentially including total synthesis, would be beneficial for the definitive confirmation of its structure and for enabling more extensive biological activity studies.

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